Tetrakis(hydroxymethyl)phosphonium sulfate

Beschreibung

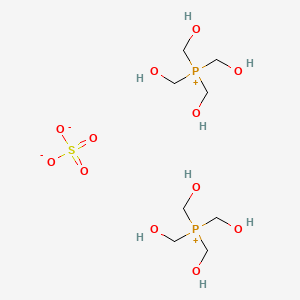

Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) is a quaternary phosphonium salt with the chemical formula [(CH₂OH)₄P]₂SO₄. It is widely utilized as a biocide, flame retardant, and tanning agent due to its broad-spectrum antimicrobial activity, biodegradability, and versatility . THPS effectively inhibits sulfate-reducing bacteria (SRB) biofilms in oil pipelines, enhances sludge dewatering in wastewater treatment, and serves as a chrome-free alternative in leather tanning . Its degradation into harmless byproducts (e.g., tris(hydroxymethyl)phosphine) further underscores its environmental safety .

Eigenschaften

CAS-Nummer |

55566-30-8 |

|---|---|

Molekularformel |

C4H12O8PS- |

Molekulargewicht |

251.17 g/mol |

IUPAC-Name |

tetrakis(hydroxymethyl)phosphanium;sulfate |

InChI |

InChI=1S/C4H12O4P.H2O4S/c5-1-9(2-6,3-7)4-8;1-5(2,3)4/h5-8H,1-4H2;(H2,1,2,3,4)/q+1;/p-2 |

InChI-Schlüssel |

HFDZMBPIARIWLN-UHFFFAOYSA-L |

SMILES |

C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]S(=O)(=O)[O-] |

Kanonische SMILES |

C(O)[P+](CO)(CO)CO.[O-]S(=O)(=O)[O-] |

Siedepunkt |

232 °F at 760 mm Hg (NTP, 1992) |

Color/Form |

Crystalline solid |

Dichte |

1.381 at 72 °F (NTP, 1992) |

Flammpunkt |

greater than 200 °F (NTP, 1992) |

melting_point |

-31 °F (NTP, 1992) |

Andere CAS-Nummern |

55566-30-8 |

Physikalische Beschreibung |

Tetrakis(hydroxymethyl)phosphonium sulfate is a clear colorless viscous liquid. (NTP, 1992) DryPowder; Liquid |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Verwandte CAS-Nummern |

124-64-1 (Parent) |

Löslichkeit |

greater than or equal to 100 mg/mL at 64° F (NTP, 1992) In water, 1X10+6 mg/L /miscible/ at 25 °C (est) |

Dampfdruck |

32 mm Hg at 124 °F ; 150.5 mm Hg at 163° F (NTP, 1992) 8.12 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method from Phosphine and Sulfuric Acid

One of the most established methods for synthesizing tetrakis(hydroxymethyl)phosphonium sulfate involves the reaction of phosphine with formaldehyde in the presence of sulfuric acid. This method can be summarized as follows:

- Reactants : Phosphine (PH₃), formaldehyde (HCHO), and sulfuric acid (H₂SO₄).

- Process : The phosphine is reacted with formaldehyde under acidic conditions to form this compound.

The overall reaction can be represented as:

$$

\text{4 HCHO} + \text{PH}3 + \text{H}2\text{SO}4 \rightarrow \text{(CH}2\text{OH)}4\text{P} \cdot \text{H}2\text{SO}_4

$$

This method is efficient but requires careful control of temperature and pH to avoid side reactions.

Method Utilizing Sodium Hypophosphite

Another notable preparation method involves using sodium hypophosphite as a precursor for generating phosphine, which is then reacted with formaldehyde and sulfuric acid:

- Reactants : Sodium hypophosphite (NaH₂PO₂), formaldehyde, and sulfuric acid.

- Process : Sodium hypophosphite decomposes to release phosphine gas, which subsequently reacts with formaldehyde in sulfuric acid.

The reaction pathway can be illustrated as follows:

Decomposition of sodium hypophosphite:

$$

\text{NaH}2\text{PO}2 \rightarrow \text{PH}_3 + \text{byproducts}

$$Reaction of phosphine with formaldehyde:

$$

\text{PH}3 + 4 \text{HCHO} + \text{H}2\text{SO}4 \rightarrow \text{(CH}2\text{OH)}4\text{P} \cdot \text{H}2\text{SO}_4

$$

This method is advantageous due to its potential for recycling waste gases produced during sodium hypophosphite production.

Method Involving Urea

Recent studies have explored the use of urea in conjunction with phosphine for the synthesis of this compound-urea condensates:

- Reactants : Urea, phosphine, formaldehyde, and sulfuric acid.

- Process : The reaction involves forming an initial condensate that can further react to yield the desired product.

The reaction can be expressed as:

$$

\text{PH}3 + 4 \text{HCHO} + \text{NH}2\text{CO}\text{NH}2 + \text{H}2\text{SO}4 \rightarrow \text{(CH}2\text{OH)}4\text{P} \cdot \text{NH}2\text{CO}\text{NH}_2 + \text{byproducts}

$$

This method allows for the incorporation of nitrogen into the product, potentially enhancing its properties for specific applications.

Comparative Analysis of Preparation Methods

| Method | Key Reactants | Yield Efficiency | Environmental Impact |

|---|---|---|---|

| Phosphine and Sulfuric Acid | PH₃, HCHO, H₂SO₄ | High | Moderate |

| Sodium Hypophosphite | NaH₂PO₂, HCHO, H₂SO₄ | Very High | Low (recycles waste gas) |

| Urea Involvement | PH₃, HCHO, Urea, H₂SO₄ | Moderate | Moderate |

Wissenschaftliche Forschungsanwendungen

Biocide in Water Treatment

THPS is extensively used as a biocide in industrial water treatment systems. Its effectiveness against bacteria, algae, and fungi makes it suitable for:

- Cooling Water Systems : Controls microbial growth in recirculating cooling water systems.

- Oilfield Operations : Used to manage bacterial contamination in drilling fluids and water injection processes .

Table 1: Biocidal Efficacy of THPS

| Application Area | Microorganisms Targeted | Effectiveness |

|---|---|---|

| Cooling Water Systems | Bacteria, Algae, Fungi | High |

| Oilfield Operations | Sulfate-reducing bacteria | High |

| Paper Manufacturing | Bacteria | Moderate |

Textile Industry

In the textile sector, THPS is utilized for its flame-retardant properties. It is applied to cotton and other fabrics to produce crease-resistant and flame-retardant finishes, particularly for children's sleepwear and other safety-critical textiles .

Table 2: Textile Applications of THPS

| Fabric Type | Application | Benefits |

|---|---|---|

| Cotton | Flame retardant finishes | Enhanced safety |

| Dacron-Cotton Blends | Crease resistance | Improved durability |

Oil and Gas Industry

THPS plays a crucial role in oilfield operations by:

- Dissolving Iron Sulfide : It effectively dissolves iron sulfide deposits that can form in oil wells.

- Compatibility : It is compatible with other water treatment agents, enhancing its utility in complex operational environments .

Water Treatment Efficacy

A study conducted on the use of THPS in industrial cooling systems demonstrated a significant reduction in microbial counts over a six-month period. The application of THPS resulted in a 90% reduction in bacterial populations compared to untreated controls .

Textile Safety Testing

In tests evaluating the flame-retardant properties of THPS-treated fabrics, samples showed a 50% improvement in flame resistance compared to untreated fabrics. This was particularly evident in children's sleepwear, where safety standards are stringent .

Regulatory Status and Safety

THPS has been evaluated for its toxicological profile, with studies indicating that it poses minimal risk when used according to regulatory guidelines. The National Toxicology Program has conducted assessments that show no significant carcinogenic effects at typical exposure levels .

Wirkmechanismus

Tetrakis(hydroxymethyl)phosphonium sulfate exerts its effects through several mechanisms:

Biocidal Action: The positively charged quaternary phosphates are adsorbed by negatively charged bacterial cells, penetrating the cell membrane and disrupting its semi-permeability.

Flame Retardant Action: It forms a protective char layer on the surface of materials, preventing the spread of flames.

Vergleich Mit ähnlichen Verbindungen

Phosphonium Salts: THPS vs. Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Key Findings :

Biocides: THPS vs. Glutaraldehyde and Quaternary Ammonium Compounds

Key Findings :

Tanning Agents: THPS vs. Chromium Salts

Key Findings :

Flame Retardants: THPS vs. Halogenated Compounds

Key Findings :

- THPS is safer and more biodegradable than halogenated alternatives, though less effective in high-temperature applications .

Market and Industrial Insights

- Price Trends : THPS prices range regionally (e.g., 1,435 USD/MT in the U.S. vs. 537 USD/MT in the Netherlands), reflecting supply-demand dynamics and production costs .

- Market Growth : The THPS market is projected to grow at 6.3% CAGR (2022–2029), driven by demand in water treatment, oil & gas, and leather industries .

- Key Manufacturers: Solvay, DuPont, and Arkema dominate production, with innovations focused on enhancing THPS stability and application scope .

Critical Considerations and Limitations

Biologische Aktivität

Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) is an organophosphorus compound widely recognized for its antimicrobial properties and applications in various industrial fields, particularly in oil and gas production. This article delves into the biological activity of THPS, focusing on its efficacy as a biocide, its toxicological profile, and its impact on microbial communities.

- Chemical Formula :

- Molecular Weight : 406.28 g/mol

- Appearance : Clear, colorless to almost colorless viscous liquid

- Solubility : Highly soluble in water

THPS is primarily used for its biocidal properties, which are attributed to its ability to disrupt microbial cell membranes and inhibit cellular functions.

Antimicrobial Activity

THPS exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. Its effectiveness has been documented in several studies:

- Minimum Inhibitory Concentration (MIC) : THPS has a defined MIC that varies depending on the target microorganism. For instance, it has been shown to effectively inhibit both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Biofilm Formation : Interestingly, sub-MIC levels of THPS can stimulate biofilm formation in Pseudomonas aeruginosa, which may lead to increased corrosion rates in industrial settings. This phenomenon highlights the complexity of THPS's interaction with microbial communities .

Toxicological Profile

The toxicological assessment of THPS indicates a relatively low toxicity compared to traditional biocides:

- Acute Toxicity Studies : In studies involving gavage administration in rodents, doses exceeding 50 mg/kg resulted in significant mortality. Notably, administration of 125-100 mg/kg led to severe adverse effects including paralysis and necrosis .

- Carcinogenicity : Research has shown equivocal evidence of carcinogenicity associated with THPS. In long-term studies, marginal increases in tumors were observed in treated groups compared to controls . However, it is important to note that no definitive conclusions regarding human carcinogenicity have been drawn.

Environmental Impact

THPS is recognized for its biodegradability, making it a more environmentally friendly alternative compared to other biocides. Studies indicate that THPS can enhance sludge biodegradability and volatile fatty acid production when used as a pretreatment agent .

Case Studies

- Oil Field Applications : THPS has been effectively used as a biocide in oil fields, demonstrating significant reductions in microbial populations responsible for souring .

- Sludge Treatment : A study indicated that pretreatment with THPS improved the dewaterability of sewage sludge while enhancing microbial activity at lower concentrations .

- Corrosion Studies : Research highlighted that sub-MIC levels of THPS not only stimulated biofilm formation but also increased corrosion rates in carbon steel pipelines due to enhanced microbial adherence .

Q & A

Q. What are the critical safety protocols for handling THPS in laboratory settings?

THPS requires stringent safety measures due to its acute toxicity (H301, H318) and skin/eye irritation risks (H316, H317). Researchers must:

- Use PPE: nitrile gloves, chemical-resistant clothing, goggles, and face shields to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of decomposition products like formaldehyde or phosphine .

- Segregate waste in acid-resistant containers for professional disposal to prevent environmental contamination (e.g., aquatic toxicity LC50 = 15 mg/L in Daphnia) .

Q. How can THPS be synthesized, and what are its key physicochemical properties?

THPS is synthesized via hydroxymethylation of phosphine with formaldehyde, followed by sulfation. Key properties include:

Q. What standardized methods are used to assess THPS’s antimicrobial efficacy in water treatment systems?

- Static tests : Measure minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa and sulfate-reducing bacteria (SRB) under controlled pH (2.5–5.5) .

- Dynamic loop systems : Simulate industrial cooling water flow to evaluate biofilm removal efficiency and compatibility with corrosion inhibitors (e.g., phosphonates) .

Advanced Research Questions

Q. How can contradictory mutagenicity data for THPS be resolved in risk assessment?

THPS shows conflicting in vitro mutagenicity results:

- Negative Ames test (Salmonella typhimurium) and in vivo rat micronucleus assays .

- Positive mammalian cell mutagenicity in some studies .

Methodological recommendations : - Use OECD TG 471 (Ames) and TG 487 (micronucleus) protocols with metabolic activation (S9 mix) to replicate physiological conditions.

- Compare results across cell lines (e.g., CHO vs. V79) to identify species-specific responses .

Q. What experimental designs optimize THPS’s environmental compatibility in oilfield applications?

- Biodegradation assays : Monitor THPS degradation via HPLC under aerobic/anaerobic conditions (half-life <7 days in soil) .

- Ecotoxicity profiling : Use OECD 201 (algae EC50 = 0.2 mg/L) and OECD 202 (Daphnia LC50 = 15 mg/L) to align with regulatory thresholds .

- Field trials : Validate iron sulfide scale removal efficacy in high-salinity reservoirs (e.g., 10–20% NaCl) while tracking phosphine off-gassing .

Q. How does THPS interact with oxidizing agents, and what mitigation strategies are recommended?

THPS reacts exothermically with oxidizers (e.g., hypochlorite), producing toxic SOₓ and POₓ fumes . Mitigation :

Q. What methodologies quantify THPS’s stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.